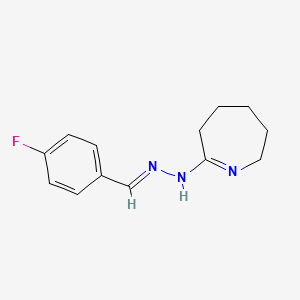
2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group, a trichloro-substituted ethyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst or a base to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity of the final product while minimizing the environmental impact.
化学反应分析
Types of Reactions
2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Phenylacetamide: A simpler analog with similar structural features.
2,2,2-Trichloroethylamine: Shares the trichloroethyl group.
N-Phenethylacetamide: Contains the phenethyl group.
Uniqueness
2-Phenyl-N-(2,2,2-trichloro-1-phenethylamino-ethyl)-acetamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties
属性
分子式 |
C18H19Cl3N2O |
|---|---|
分子量 |
385.7 g/mol |
IUPAC 名称 |
2-phenyl-N-[2,2,2-trichloro-1-(2-phenylethylamino)ethyl]acetamide |
InChI |
InChI=1S/C18H19Cl3N2O/c19-18(20,21)17(22-12-11-14-7-3-1-4-8-14)23-16(24)13-15-9-5-2-6-10-15/h1-10,17,22H,11-13H2,(H,23,24) |
InChI 键 |
OXFXQRYAMORMSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-chlorobenzyl)-8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986029.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11986037.png)
![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11986045.png)

![2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11986055.png)


![3-(4-tert-butylphenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B11986081.png)
![4-methyl-3-phenyl-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986088.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11986104.png)

![4-({(E)-[3-(Difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11986117.png)
